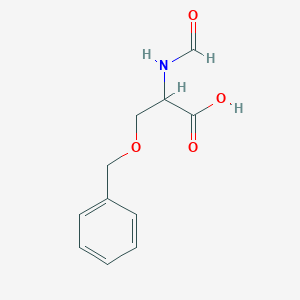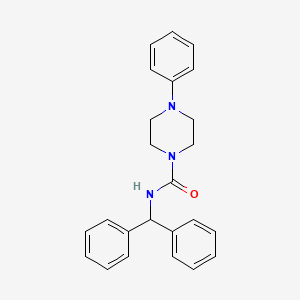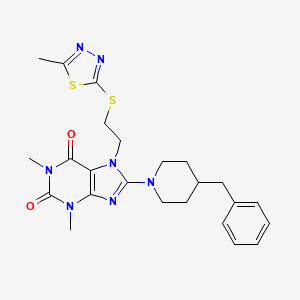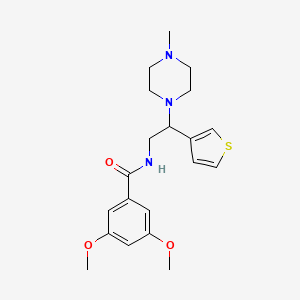
3-(Benzyloxy)-2-formamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-formamidopropanoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives : A study focused on synthesizing benzofused thiazole derivatives for evaluating their in vitro antioxidant and anti-inflammatory activities. The research highlighted the potential of these compounds as alternative agents for therapeutic applications, emphasizing their significant anti-inflammatory and antioxidant activities against reactive species like H2O2, DPPH, SO, and NO (Raut et al., 2020).
Chemical Properties and Synthesis Methods
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide : This review analyzed synthesis methods, chemical transformations, and the biological activity of derivatives containing a sultone core. The study emphasized the synthetic versatility of these compounds and their pharmacological potential, suggesting a need for further exploration into their applications (Hryhoriv et al., 2021).
Benzoxaboroles : A comprehensive review on benzoxaboroles revealed their significant biological activity and potential clinical applications, highlighting their role as building blocks in organic synthesis and their applications in nanotechnology and polymer processing (Adamczyk-Woźniak et al., 2009).
Applications in Food and Feed Additives
Benzoic Acid in Gut Functions : Research on benzoic acid, a compound structurally related to carboxylic acids, demonstrated its role in improving gut functions. This study provides insights into how similar compounds might influence digestion, absorption, and the microbial environment in the gut, highlighting the interplay between chemical structure and biological function (Mao et al., 2019).
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with targets that can facilitate such reactions.
Mode of Action
The mode of action of 3-(Benzyloxy)-2-formamidopropanoic acid involves its interaction with its targets, leading to changes at the molecular level. The compound might undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could lead to changes in the compound, affecting its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might affect pathways involving carbon–carbon bond formation.
Result of Action
The compound’s reactions at the benzylic position could lead to changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect the compound’s reactions and interactions with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Benzyloxy)-2-formamidopropanoic acid would likely involve interactions with various enzymes, proteins, and other biomolecules. For instance, it could potentially interact with enzymes involved in metabolic pathways, similar to other organic compounds . The nature of these interactions would depend on the specific molecular structure of the compound and the active sites of the enzymes it interacts with.
Cellular Effects
The effects of this compound on cellular processes would likely be diverse, given the complexity of cellular metabolism. It could potentially influence cell function by interacting with cell signaling pathways or affecting gene expression. For example, it might bind to specific receptors, triggering a cascade of intracellular signals .
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical properties. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could potentially change over time. Factors such as the compound’s stability, degradation rate, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound would likely vary with different dosages. Studies might observe threshold effects, as well as potentially toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It might interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely involve specific transporters or binding proteins. The compound’s localization or accumulation could potentially be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-formamido-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYZJGRXMKITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2572206.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2572210.png)

![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)


![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2572224.png)

